[(2,5-Dioxooxolan-3-yl)oxy]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid typically involves the reaction of maleic anhydride with glyoxylic acid under controlled conditions . The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or water
Catalyst: None required
Industrial Production Methods
Industrial production of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Purification: Crystallization and filtration
Yield Optimization: Use of high-purity starting materials and optimized reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2,5-Dioxotetrahydrofuran-3-carboxylic acid.
Reduction: 2,5-Dihydroxytetrahydrofuran-3-yl acetic acid.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways: Inhibition of key enzymes leading to altered metabolic flux and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxotetrahydrofuran-3-carboxylic acid
- 2,5-Dihydroxytetrahydrofuran-3-yl acetic acid
- 3-Furanacetic acid, tetrahydro-2,5-dioxo-
Uniqueness
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its tetrahydrofuran ring with keto groups provides distinct reactivity compared to other similar compounds .
Properties
CAS No. |
67810-72-4 |
---|---|
Molecular Formula |
C6H6O6 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
2-(2,5-dioxooxolan-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)2-11-3-1-5(9)12-6(3)10/h3H,1-2H2,(H,7,8) |
InChI Key |
YWRDHIUJAHYAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)OCC(=O)O |
Origin of Product |
United States |
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